molecular formula C19H23FN2 B5687516 1-(4-ethylbenzyl)-4-(4-fluorophenyl)piperazine

1-(4-ethylbenzyl)-4-(4-fluorophenyl)piperazine

Cat. No. B5687516
M. Wt: 298.4 g/mol
InChI Key: VPKUDJDPTJBFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylbenzyl)-4-(4-fluorophenyl)piperazine, also known as EFDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EFDP is a piperazine derivative that has been synthesized using different methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

1-(4-ethylbenzyl)-4-(4-fluorophenyl)piperazine acts as an antagonist at the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The 5-HT2A receptor is involved in the regulation of mood, cognition, and perception, and it has been implicated in various psychiatric disorders such as schizophrenia, depression, and anxiety. 1-(4-ethylbenzyl)-4-(4-fluorophenyl)piperazine has been shown to bind to the 5-HT2A receptor with high affinity and to inhibit its signaling pathway, leading to a decrease in the activity of downstream effectors such as phospholipase C and protein kinase C. 1-(4-ethylbenzyl)-4-(4-fluorophenyl)piperazine has also been shown to inhibit the reuptake of dopamine and norepinephrine by binding to the dopamine and norepinephrine transporters, respectively. This leads to an increase in the extracellular levels of dopamine and norepinephrine, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
1-(4-ethylbenzyl)-4-(4-fluorophenyl)piperazine has been shown to have various biochemical and physiological effects, including the inhibition of the 5-HT2A receptor signaling pathway, the inhibition of dopamine and norepinephrine reuptake, and the modulation of neuronal activity. 1-(4-ethylbenzyl)-4-(4-fluorophenyl)piperazine has been shown to decrease the activity of downstream effectors of the 5-HT2A receptor, such as phospholipase C and protein kinase C, leading to a decrease in intracellular calcium levels and a decrease in the release of neurotransmitters such as glutamate and GABA. 1-(4-ethylbenzyl)-4-(4-fluorophenyl)piperazine has also been shown to increase the extracellular levels of dopamine and norepinephrine by inhibiting their reuptake, leading to an increase in their availability for synaptic transmission. 1-(4-ethylbenzyl)-4-(4-fluorophenyl)piperazine has been shown to modulate neuronal activity in various brain regions, including the prefrontal cortex, the striatum, and the hippocampus, which are involved in the regulation of mood, cognition, and perception.

Advantages and Limitations for Lab Experiments

1-(4-ethylbenzyl)-4-(4-fluorophenyl)piperazine has several advantages for lab experiments, including its high affinity and selectivity for the 5-HT2A receptor, its ability to inhibit dopamine and norepinephrine reuptake, and its potential use as a research tool to investigate the role of the 5-HT2A receptor and the dopamine and norepinephrine transporters in various physiological and pathological conditions. However, 1-(4-ethylbenzyl)-4-(4-fluorophenyl)piperazine also has several limitations for lab experiments, including its potential toxicity, its limited solubility in aqueous solutions, and the need for specialized equipment and expertise to handle and analyze it.

Future Directions

1-(4-ethylbenzyl)-4-(4-fluorophenyl)piperazine has potential future directions for research, including its potential use as a therapeutic agent for psychiatric disorders such as schizophrenia, depression, and anxiety, its potential use as a research tool to investigate the role of the 5-HT2A receptor and the dopamine and norepinephrine transporters in various physiological and pathological conditions, and its potential use as a template for the development of novel compounds with improved pharmacological properties. Further studies are needed to investigate the pharmacokinetics, pharmacodynamics, and safety of 1-(4-ethylbenzyl)-4-(4-fluorophenyl)piperazine in preclinical and clinical settings, as well as its potential interactions with other drugs and its potential for abuse.

Synthesis Methods

1-(4-ethylbenzyl)-4-(4-fluorophenyl)piperazine can be synthesized using different methods, including the reaction of 4-fluorophenylpiperazine with 4-ethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction mixture is heated to reflux for several hours, and the resulting product is purified using column chromatography. Other methods of synthesis have been reported, such as the reaction of 4-fluorophenylpiperazine with 4-ethylbenzyl bromide in the presence of a palladium catalyst and the reaction of 4-fluorophenylpiperazine with 4-ethylbenzaldehyde in the presence of a reducing agent such as sodium borohydride.

Scientific Research Applications

1-(4-ethylbenzyl)-4-(4-fluorophenyl)piperazine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. 1-(4-ethylbenzyl)-4-(4-fluorophenyl)piperazine has been shown to act as an antagonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-(4-ethylbenzyl)-4-(4-fluorophenyl)piperazine has also been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood, attention, and arousal. 1-(4-ethylbenzyl)-4-(4-fluorophenyl)piperazine has been studied for its potential use as a research tool to investigate the role of the 5-HT2A receptor and the dopamine and norepinephrine transporters in various physiological and pathological conditions.

properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2/c1-2-16-3-5-17(6-4-16)15-21-11-13-22(14-12-21)19-9-7-18(20)8-10-19/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKUDJDPTJBFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Ethylphenyl)methyl]-4-(4-fluorophenyl)piperazine

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